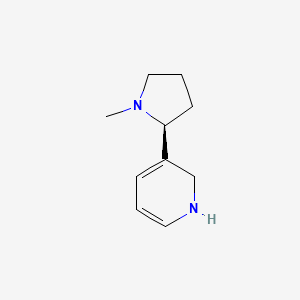![molecular formula C9H15NO4S B12881021 3-[1-(Ethanesulfonyl)ethyl]-4-methylpyrrolidine-2,5-dione CAS No. 58467-34-8](/img/structure/B12881021.png)
3-[1-(Ethanesulfonyl)ethyl]-4-methylpyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of an ethylsulfonyl group attached to the ethyl moiety, along with a pyrrolidine ring substituted with a methyl group and two keto groups at positions 2 and 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonation reaction. This involves the reaction of the pyrrolidine derivative with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Methylation: The methyl group can be introduced through an alkylation reaction using a methylating agent like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethylsulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted pyrrolidine derivatives.
科学的研究の応用
3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
3-(1-(Methylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
3-(1-(Ethylsulfonyl)propyl)-4-methylpyrrolidine-2,5-dione: Similar structure but with a propyl group instead of an ethyl group.
4-Methylpyrrolidine-2,5-dione: Lacks the ethylsulfonyl group.
Uniqueness
3-(1-(Ethylsulfonyl)ethyl)-4-methylpyrrolidine-2,5-dione is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
特性
CAS番号 |
58467-34-8 |
|---|---|
分子式 |
C9H15NO4S |
分子量 |
233.29 g/mol |
IUPAC名 |
3-(1-ethylsulfonylethyl)-4-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H15NO4S/c1-4-15(13,14)6(3)7-5(2)8(11)10-9(7)12/h5-7H,4H2,1-3H3,(H,10,11,12) |
InChIキー |
BSFAWXHSGJYBMW-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C(C)C1C(C(=O)NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethanamine, N-[(diphenylphosphino)methyl]-N-ethyl-](/img/structure/B12880957.png)
![3,5-Dimethyl-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B12880959.png)
![cis-5-tert-Butyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate](/img/structure/B12880965.png)






![2-(Bromomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12881016.png)



